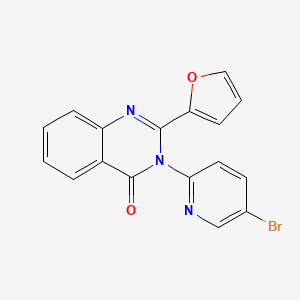

![molecular formula C20H20F2N4O2 B5514933 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves strategic cyclization and condensation reactions. Compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized using the Biginelli reaction, indicating that similar methodologies might be applicable for the synthesis of 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by the presence of a pyrazole ring fused with a pyrimidine ring. This fusion creates a rigid structure that can influence the compound's reactivity and interaction with biological targets. Studies on similar structures, like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, have shown that hydrogen bonding can play a significant role in stabilizing the molecular conformation (Portilla et al., 2006).

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Pyrazolo[1,5-a]pyrimidines, such as the one , have been studied for their potential anti-inflammatory properties. For instance, a study by Auzzi et al. (1983) synthesized several pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory capabilities. The study found that certain modifications in these compounds significantly enhanced their anti-inflammatory activity, even outperforming reference drugs like phenylbutazone and indomethacin in some cases. Notably, these compounds exhibited low ulcerogenic activity, suggesting a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Electrophilic Substitutions and Chemical Synthesis

K. Atta's (2011) research on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines highlights the chemical versatility of pyrazolo[1,5-a]pyrimidines. The study involved electrophilic substitutions to create new derivatives, showcasing the compound's potential in synthetic chemistry for developing novel molecules with possibly varied biological activities (Atta, 2011).

Role in Targeting Human Adenosine Receptors

A study by Squarcialupi et al. (2017) synthesized new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with the aim of targeting human adenosine A1 and A2A receptor subtypes. The research provided insights into the potential therapeutic applications of these compounds in modulating adenosine receptor activity, which is significant in various physiological processes (Squarcialupi, Betti, Catarzi, Varano, Falsini, Ravani, Pasquini, Vincenzi, Salmaso, Sturlese, Varani, Moro, & Colotta, 2017).

Radiosynthesis for Imaging Applications

Dollé et al. (2008) discussed the synthesis of DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, as a selective ligand for the translocator protein (18 kDa). This compound was designed for labelling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This highlights the application of pyrazolo[1,5-a]pyrimidines in the field of radiopharmaceuticals and medical imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Larvicidal Activity

Research by Gorle et al. (2016) explored the larvicidal activity of certain pyrimidine derivatives linked with morpholinophenyl. This study underscores the potential of pyrazolo[1,5-a]pyrimidines in developing compounds with significant activity against various larvae, opening avenues for their use in pest control (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O2/c1-12-10-25(11-13(2)28-12)20(27)15-9-23-26-17(18(21)22)8-16(24-19(15)26)14-6-4-3-5-7-14/h3-9,12-13,18H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRLZVFHCMZUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](2,6-dimethylmorpholin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)